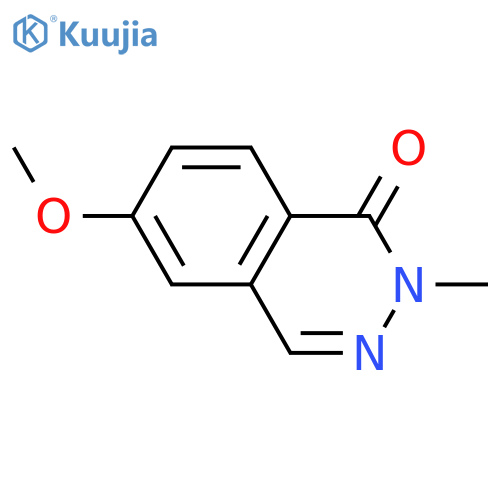

Cas no 1402148-07-5 (6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one)

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Phthalazinone, 6-methoxy-2-methyl-

- 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one

-

- MDL: MFCD30500393

- インチ: 1S/C10H10N2O2/c1-12-10(13)9-4-3-8(14-2)5-7(9)6-11-12/h3-6H,1-2H3

- InChIKey: BWLSOFUQPWJHRG-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(OC)C=C2)C=NN1C

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 41.9Ų

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339568-0.5g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 0.5g |

$905.0 | 2025-03-18 | |

| Enamine | EN300-339568-2.5g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 2.5g |

$1848.0 | 2025-03-18 | |

| Enamine | EN300-339568-1.0g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 1.0g |

$943.0 | 2025-03-18 | |

| Enamine | EN300-339568-10.0g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 10.0g |

$4052.0 | 2025-03-18 | |

| Enamine | EN300-339568-0.05g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 0.05g |

$792.0 | 2025-03-18 | |

| Enamine | EN300-339568-5.0g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 5.0g |

$2732.0 | 2025-03-18 | |

| Enamine | EN300-339568-1g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 1g |

$943.0 | 2023-09-03 | ||

| Enamine | EN300-339568-5g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 5g |

$2732.0 | 2023-09-03 | ||

| Enamine | EN300-339568-0.25g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 0.25g |

$867.0 | 2025-03-18 | |

| Enamine | EN300-339568-0.1g |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one |

1402148-07-5 | 95.0% | 0.1g |

$829.0 | 2025-03-18 |

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-oneに関する追加情報

Introduction to 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one (CAS No. 1402148-07-5) and Its Emerging Applications in Chemical Biology

6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one, identified by its CAS number 1402148-07-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the phthalazine class, which is characterized by a fused benzene and nitrogen-containing ring system. The presence of both methoxy and methyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The structural motif of 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one incorporates a dihydrophthalazine core, which is known for its stability and ability to engage in various biochemical interactions. The dihydrophthalazine ring system has been extensively studied for its potential applications in the development of therapeutic agents, particularly those targeting neurological and inflammatory disorders. The methoxy group at the 6-position enhances the compound's solubility and metabolic stability, while the methyl group at the 2-position influences its electronic properties and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one and biological macromolecules. Studies have demonstrated that this compound can modulate the activity of enzymes and receptors involved in critical cellular pathways. For instance, preliminary research suggests that it may interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The ability to modulate COX activity makes this compound a promising candidate for developing novel anti-inflammatory therapies.

In addition to its anti-inflammatory potential, 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one has shown promise in preclinical studies as a neuroprotective agent. The phthalazine scaffold is known to exhibit neurotrophic effects, which are beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Experimental data indicates that this compound can protect neuronal cells from oxidative stress and mitochondrial dysfunction, thereby preserving cognitive function. These findings highlight the therapeutic potential of 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one in neurodegenerative disorders.

The synthesis of 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also enhance the scalability of production, making it feasible for large-scale pharmaceutical applications.

From a pharmacokinetic perspective, 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one exhibits favorable properties that are essential for an effective drug candidate. Its moderate lipophilicity allows for efficient absorption across biological membranes, while its metabolic stability ensures prolonged half-life in vivo. Furthermore, studies on its pharmacokinetic profile suggest that it undergoes minimal hepatic metabolism, reducing the risk of drug-drug interactions.

The growing interest in 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one has led to several ongoing clinical trials aimed at evaluating its efficacy and safety in human populations. These trials focus on conditions such as chronic pain syndromes and neurodegenerative diseases. Preliminary results from these trials are encouraging, demonstrating that the compound can significantly alleviate symptoms without causing severe side effects.

Future research directions for 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one include exploring its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate how this compound interacts with target proteins. Understanding these interactions will provide insights into how it exerts its therapeutic effects and will guide further optimization efforts.

The versatility of 6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one as a chemical scaffold also opens up possibilities for derivative development. By modifying specific functional groups within its structure, researchers can fine-tune its biological activity and pharmacokinetic properties. This approach allows for the creation of novel analogs with enhanced efficacy or reduced toxicity.

In conclusion,6-methoxy-2-methyl-1,2-dihydrophthalazinone (CAS No 1402148 07 5) represents a promising compound with significant therapeutic potential across multiple disease areas including inflammation neurodegenerative disorders Its unique structural features favorable pharmacokinetic profile along with encouraging preclinical findings make it an attractive candidate for further clinical development In addition ongoing research efforts continue to uncover new applications for this compound highlighting its importance as a valuable tool in chemical biology

1402148-07-5 (6-methoxy-2-methyl-1,2-dihydrophthalazin-1-one) 関連製品

- 178265-40-2(Ethyl 6-(cyanomethyl)picolinate)

- 887030-02-6(8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 556007-05-7(1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid)

- 83802-77-1(all-trans-Retinoyl Fluoride)

- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)

- 2228464-74-0(1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)

- 570418-52-9(4-Chloro-N-morpholinobenzenesulfonamide)

- 1008051-91-9(3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(2-methylpropyl)pyrrolidine-2,5-dione)

- 930475-33-5(N-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl-5-methyl-1,2-oxazole-3-carboxamide)

- 201612-54-6(Palmitic acid-13C sodium)